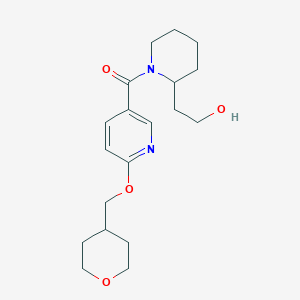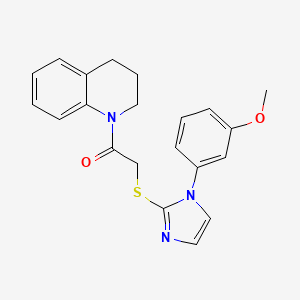![molecular formula C20H19F2N5O3S B2713638 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034593-66-1](/img/structure/B2713638.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This typically involves providing the IUPAC name, molecular formula, and structure of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, often using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc.科学的研究の応用
Antioxidant and Anticancer Properties
Researchers have investigated the antioxidant properties of triazolo-thiadiazoles, revealing their potential as potent antioxidants compared to standard compounds. Additionally, these substances exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, indicating a promising avenue for cancer treatment. The mechanism of action involves inhibiting cell growth and inducing apoptosis, confirmed through flow cytometric studies and chromatin condensation studies by Hoechst staining (Sunil et al., 2010).
Antimicrobial and Antituberculosis Activity
Another area of interest is the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown promising in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, alongside exhibiting antituberculosis activity and low cytotoxicity. This highlights their potential as therapeutic agents in combating tuberculosis (Jeankumar et al., 2013).
Inhibition of Nitric Oxide Synthase
Research on pyrazoline and thiadiazoline derivatives has shown their inhibitory activities against two isoforms of nitric oxide synthase. These findings suggest the compounds' potential utility in treating diseases where nitric oxide plays a pathological role. The study provided insights into the structure-activity relationships, indicating that the inhibitory potential is primarily associated with the compounds' electrostatic properties (Arias et al., 2018).
Antiviral Activities
A novel series of compounds synthesized for anti-HIV activity showed promising results, with several compounds exhibiting significant potency against the virus. This development opens new avenues for the creation of effective antiretroviral therapies, highlighting the importance of chemical synthesis in the development of novel therapeutic agents (Aslam et al., 2014).
Photosynthetic Electron Transport Inhibition
Investigations into pyrazole derivatives as potential inhibitors of photosynthetic electron transport have revealed that certain compounds exhibit inhibitory properties comparable to commercial herbicides. This suggests a potential application in the development of new herbicidal agents targeting photosynthesis, offering an environmentally friendly alternative to existing products (Vicentini et al., 2005).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound, such as its toxicity, flammability, etc.
将来の方向性
This involves discussing potential future research directions, such as new applications of the compound, potential modifications to its structure, etc.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some or all of this information may not be available. If you have access to a scientific database or a library, you might be able to find more information there. Alternatively, you could consider reaching out to researchers in the field for more information.
特性
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O3S/c1-25-19(12-16(24-25)13-3-5-14(21)6-4-13)20(28)23-9-10-27-18-11-15(22)7-8-17(18)26(2)31(27,29)30/h3-8,11-12H,9-10H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEUHNJKKSKQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2713555.png)
![[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2713557.png)
![8-Methoxy-3-[4-(2-methoxy-phenyl)-piperazine-1-carbonyl]-chromen-2-one](/img/structure/B2713559.png)
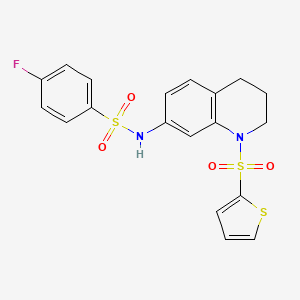
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/no-structure.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2713565.png)
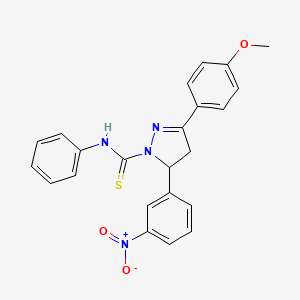
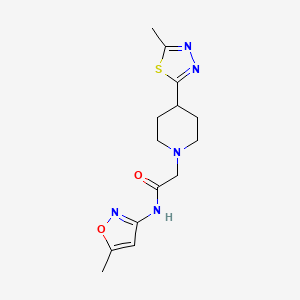
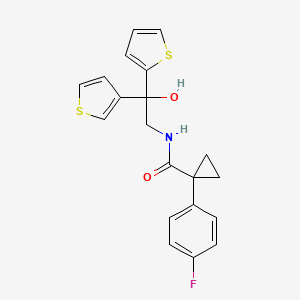
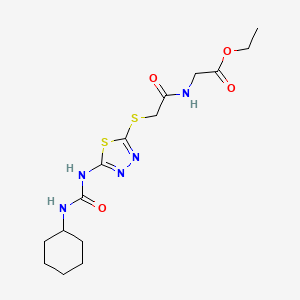
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2713571.png)
![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)
